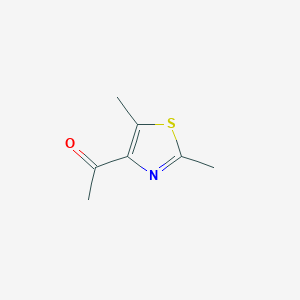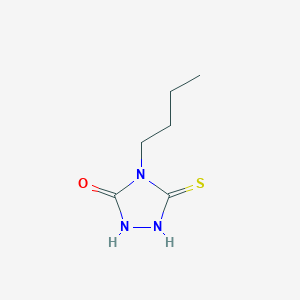
3-Methoxyphenylhydrazine hydrochloride
Overview
Description
3-Methoxyphenylhydrazine hydrochloride is a chemical compound that is used in various scientific research applications. It is a white crystalline solid with a molecular weight of 214.68 g/mol. It is an important reagent in organic synthesis and is widely used in the preparation of dyes, pharmaceuticals, and other organic compounds. This compound is also used in the synthesis of various drugs, including antifungal agents, antibiotics, and antineoplastic agents. It is also used in the synthesis of various other compounds, including polymers, polyamides, and polyesters.
Scientific Research Applications
Chemical Synthesis and Reactivity
3-Methoxyphenylhydrazine hydrochloride has been studied in the context of chemical reactions and synthesis. For instance, it was used in the treatment of 3-acetonyl-5-cyano-1,2,4-thiadiazole, leading to various products including 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole. These compounds showed weak antimicrobial activity against Helicobacter pylori, indicating potential applications in antimicrobial research (Iwakawa et al., 2000).
Nanotechnology and Material Science
In the field of nanotechnology, this compound was used to generate 4-methoxyphenyl radicals through air oxidation. This method was applied in the functionalization of single-wall carbon nanotubes (SWNTs), showing the covalent bonding between the nanotubes and functional groups. The technique could be significant in the development of nanomaterials with specific properties (Liu et al., 2006).
Analytical Chemistry
In analytical chemistry, this compound played a role in developing an assay for measuring urinary 3-hydroxyisovaleric acid (3-HIA) using HPLC. This method could be clinically useful as an indicator of biotin deficiency (Watanabe et al., 2005).
Environmental Sensing and Detection
Research in environmental science utilized this compound in the development of a sensor probe. This probe was based on ternary nano-formulated mixed CuO/MnO2/Gd2O3 for efficient detection of 3-methoxyphenyl hydrazine chemical from various environmental samples. The study emphasized the sensor's sensitivity, selectivity, and practical application potential (Rahman et al., 2020).
Mechanism of Action
Safety and Hazards
3-Methoxyphenylhydrazine hydrochloride is considered hazardous. It is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to handle this compound with appropriate protective measures, including wearing protective gloves, clothing, and eye/face protection .
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Methoxyphenylhydrazine hydrochloride involves the reaction of 3-methoxyaniline with hydrazine hydrate in the presence of hydrochloric acid.", "Starting Materials": [ "3-methoxyaniline", "hydrazine hydrate", "hydrochloric acid" ], "Reaction": [ "To a solution of 3-methoxyaniline in hydrochloric acid, hydrazine hydrate is added dropwise with stirring.", "The reaction mixture is heated to reflux for several hours.", "The resulting mixture is cooled and filtered to obtain the crude product.", "The crude product is then recrystallized from ethanol to obtain pure 3-Methoxyphenylhydrazine hydrochloride." ] } | |
CAS RN |
39232-91-2 |
Molecular Formula |
C7H11ClN2O |
Molecular Weight |
174.63 g/mol |
IUPAC Name |
hydron;(3-methoxyphenyl)hydrazine;chloride |
InChI |
InChI=1S/C7H10N2O.ClH/c1-10-7-4-2-3-6(5-7)9-8;/h2-5,9H,8H2,1H3;1H |
InChI Key |
GMXFZBZOVZOYNQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NN.Cl |
Canonical SMILES |
[H+].COC1=CC=CC(=C1)NN.[Cl-] |
Other CAS RN |
39232-91-2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Oxopropyl)thio]benzoic acid](/img/structure/B1299682.png)


![Dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate](/img/structure/B1299729.png)


![[4-(4-Methoxyphenoxy)phenyl]methanamine](/img/structure/B1299739.png)

![2-[(E)-2-(2-bromophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B1299758.png)
![2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol](/img/structure/B1299762.png)



